Shaker B inactivating peptide Shaker B inactivating peptide
Brand Name: Vulcanchem
CAS No.: 144119-58-4
VCID: VC0114699
InChI: InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N
Molecular Formula: C95H158N32O28S
Molecular Weight: 2228.5 g/mol

Shaker B inactivating peptide

CAS No.: 144119-58-4

Main Products

VCID: VC0114699

Molecular Formula: C95H158N32O28S

Molecular Weight: 2228.5 g/mol

Shaker B inactivating peptide - 144119-58-4

CAS No. 144119-58-4
Product Name Shaker B inactivating peptide
Molecular Formula C95H158N32O28S
Molecular Weight 2228.5 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1
Standard InChIKey MQEZYILIHCJHNV-GUJIBKTASA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N
SMILES CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N
Sequence MAAVAGLYGLGEDRQHRKKQ
Synonyms all peptide BP
potassium channel inactivating peptide
Shaker B ball peptide
Shaker B inactivating peptide
ShB inactivating peptide (BP)
PubChem Compound 16131040
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator